8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide
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Overview
Description
8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide is a complex organic compound belonging to the class of chromeno[2,3-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes a chromene and a pyridine moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide typically involves multicomponent reactions. One common approach is the reaction of aldehydes, malononitrile, and cyclohexanediones under specific conditions. For instance, the use of catalysts such as N,N-disulfopiperidiniumbisulfate in ethyl acetate under reflux conditions can yield high product efficiency . Microwave and ultrasonic radiation have also been employed to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve scalable multicomponent reactions using recyclable catalysts to minimize waste and improve efficiency. The use of continuous flow reactors and automated synthesis platforms can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions include various substituted chromeno[2,3-b]pyridines, which can exhibit enhanced biological activities and improved pharmacokinetic properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the suppression of inflammatory pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
8,10-Diamino-7-(2-chlorophenyl)-7H-benzo[7,8]chromeno[2,3-b]pyridine-9-carbonitrile: This compound shares a similar core structure but differs in the substituent groups, which can affect its biological activity and chemical properties.
Chromeno[2,3-b]chromenes: These compounds have a similar fused ring system and exhibit comparable biological activities.
Uniqueness
8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its isopropyl group, in particular, can influence its lipophilicity and interaction with biological membranes, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C20H18N4O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
13,15-diamino-11-propan-2-yl-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile |
InChI |
InChI=1S/C20H18N4O/c1-10(2)15-13-8-7-11-5-3-4-6-12(11)18(13)25-20-16(15)17(22)14(9-21)19(23)24-20/h3-8,10,15H,1-2H3,(H4,22,23,24) |
InChI Key |
HBUWGKDMAUXFSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=C(C3=CC=CC=C3C=C2)OC4=C1C(=C(C(=N4)N)C#N)N |
Origin of Product |
United States |
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